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Abstract
Seladelpar (brand name Livdelzi) is a potent and selective agonist of the peroxisome

proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a critical role in

regulating metabolic and inflammatory pathways. It has received accelerated approval for the

treatment of primary biliary cholangitis (PBC), a chronic autoimmune liver disease, in adult

patients who have an inadequate response to or are intolerant to ursodeoxycholic acid

(UDCA). This technical guide provides an in-depth overview of the molecular structure,

chemical properties, and mechanism of action of Seladelpar, including detailed experimental

protocols for key assays and a summary of its pharmacokinetic profile.

Molecular Structure
Seladelpar is a synthetic, orally bioavailable small molecule. It is a single R-enantiomer and is

formulated as a lysine dihydrate salt for clinical use.
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Identifier Value

IUPAC Name

2-[4-[(2R)-2-ethoxy-3-[4-

(trifluoromethyl)phenoxy]propyl]sulfanyl-2-

methylphenoxy]acetic acid

Chemical Formula (Free Acid) C₂₁H₂₃F₃O₅S

Molecular Weight (Free Acid) 444.47 g/mol

SMILES (Free Acid)
CCO--INVALID-LINK--COC1=CC=C(C(F)

(F)F)C=C1

Chemical Formula (Lysine Dihydrate Salt) C₂₁H₂₃F₃O₅S·C₆H₁₄N₂O₂·2H₂O

Molecular Weight (Lysine Dihydrate Salt) 626.68 g/mol

CAS Number (Free Acid) 851528-79-5

Brand Names Livdelzi, Lyvdelzi

Developmental Codes MBX-8025, RWJ-800025

Chemical Properties
Seladelpar is a white to off-white powder. Its solubility in water is pH-dependent, being slightly

soluble at low pH and very soluble at high pH.

Selectivity
Seladelpar is a highly selective agonist for PPARδ. In vitro studies have demonstrated its

potency and selectivity over other PPAR isoforms, PPARα and PPARγ.

Parameter PPARδ PPARα PPARγ

EC₅₀ (nM) 20.2 1640 3530

Efficacy (%) 99.3 41.0 58.5

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which

induces a response halfway between the baseline and maximum after a specified exposure
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time. Efficacy is the maximal response induced by the drug.

Pharmacokinetics
Pharmacokinetic data from a study in patients with normal renal function and varying degrees

of renal impairment are summarized below. Following a single oral dose of 10 mg Seladelpar,
the mean Cmax was observed at a median Tmax of approximately 2.8 hours.

Parameter
Normal Renal
Function
(n=12)

Mild Renal
Impairment
(n=8)

Moderate
Renal
Impairment
(n=8)

Severe Renal
Impairment
(n=8)

Cmax (ng/mL) 85.6 (33.37) 83.8 (36.10) 82.0 (37.64) 69.3 (14.65)

Tmax (hr) 2.0 (0.5, 6.0) 2.8 (1.0, 10.0) 3.3 (1.0, 6.0) 2.8 (1.0, 4.0)

AUC₀₋inf

(hr*ng/mL)
709 (298.5) 806 (420.7) 812 (449.2) 711 (254.1)

t₁/₂ (hr) 4.8 (1.18) 7.9 (3.04) 5.8 (3.52) 5.1 (1.47)

Data are presented as mean (SD) for Cmax, AUC₀₋inf, and t₁/₂, and median (range) for Tmax.

Metabolism
Seladelpar is primarily metabolized in the liver by cytochrome P450 enzymes. In vitro studies

have identified CYP2C9 as the major enzyme involved, with minor contributions from CYP2C8

and CYP3A4. This leads to the formation of three major, pharmacologically inactive

metabolites: Seladelpar sulfoxide (M1), desethyl-Seladelpar (M2), and desethyl-Seladelpar
sulfoxide (M3).

Mechanism of Action and Signaling Pathway
Seladelpar exerts its therapeutic effects by activating PPARδ, a nuclear receptor that regulates

the transcription of genes involved in bile acid synthesis, inflammation, and lipid metabolism.

The activation of PPARδ by Seladelpar in hepatocytes leads to the induction of Fibroblast

Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK)
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signaling pathway. This cascade of events ultimately results in the downregulation of

Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids

from cholesterol. The reduction in bile acid synthesis helps to alleviate the cholestatic liver

injury characteristic of PBC.
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Seladelpar's mechanism of action signaling pathway.

Experimental Protocols
TR-FRET Competitive Binding Assay for PPARδ
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

competitive binding assay to determine the affinity of a test compound for the PPARδ ligand-

binding domain (LBD).

Materials:

PPARδ-LBD, GST-tagged

Tb-anti-GST Antibody

Fluormone™ Pan-PPAR Green (fluorescent ligand)

TR-FRET PPAR Assay Buffer

Dithiothreitol (DTT)

Test compound (e.g., Seladelpar)

Control Competitor (e.g., GW0742)

384-well black polypropylene plates
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Fluorescence plate reader with TR-FRET capability (excitation at 340 nm, emission at 495

nm and 520 nm)

Procedure:

Prepare Complete TR-FRET PPAR Assay Buffer: Add DTT to the TR-FRET PPAR Assay

Buffer to a final concentration of 5 mM. Prepare this buffer fresh daily.

Prepare Reagent Solutions:

Test Compound/Control Dilutions: Prepare serial dilutions of the test compound and a

known PPARδ ligand (control competitor) at 2x the final desired concentration in the

complete assay buffer.

Fluorescent Ligand Solution: Prepare a 4x solution of Fluormone™ Pan-PPAR Green in

the complete assay buffer.

PPARδ-LBD/Antibody Mixture: Prepare a 4x solution containing the GST-tagged PPARδ-

LBD and Tb-anti-GST antibody in the complete assay buffer.

Assay Assembly:

Add 10 µL of the 2x test compound or control dilutions to the wells of a 384-well plate.

Add 5 µL of the 4x Fluorescent Ligand Solution to each well.

Add 5 µL of the 4x PPARδ-LBD/Antibody Mixture to each well.

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission at

495 nm (terbium donor) and 520 nm (fluorescein acceptor) with a 100 µs delay after

excitation at 340 nm.

Data Analysis:

Calculate the TR-FRET ratio for each well by dividing the 520 nm emission by the 495 nm

emission.
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Plot the TR-FRET ratio against the log of the test compound concentration.

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Reagent Preparation Assay Assembly & Incubation

Data Acquisition & Analysis
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Workflow for the TR-FRET competitive binding assay.

PPARδ Transactivation Assay
This protocol describes a cell-based reporter gene assay to measure the ability of a test

compound to activate PPARδ-mediated gene transcription.

Materials:

HEK293 cells (or other suitable cell line)

DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin

PPARδ expression plasmid

Luciferase reporter plasmid containing PPAR response elements (PPREs)

Transfection reagent (e.g., FuGENE 6)

Test compound (e.g., Seladelpar)

Control agonist (e.g., GW501516)

Luciferase assay reagent

Luminometer

Procedure:

Cell Culture and Seeding: Culture HEK293 cells in supplemented DMEM. Seed the cells into

96-well plates at an appropriate density and allow them to adhere overnight.

Transfection:

Prepare a transfection mixture containing the PPARδ expression plasmid, the PPRE-

luciferase reporter plasmid, and the transfection reagent in serum-free medium, according

to the manufacturer's instructions.
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Add the transfection mixture to the cells and incubate for 24 hours.

Compound Treatment:

Prepare serial dilutions of the test compound and control agonist in cell culture medium.

Remove the transfection medium from the cells and replace it with the medium containing

the test compounds or controls.

Incubate the cells for an additional 24 hours.

Cell Lysis:

Remove the medium and wash the cells with PBS.

Add a passive lysis buffer to each well and incubate for 15 minutes at room temperature

with gentle shaking to lyse the cells.

Luciferase Assay:

Add the luciferase assay reagent to each well.

Measure the luminescence using a luminometer.

Data Analysis:

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla

luciferase) if applicable.

Plot the normalized luciferase activity against the log of the test compound concentration.

Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
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To cite this document: BenchChem. [Seladelpar: A Comprehensive Technical Guide on its
Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1681609#the-molecular-structure-and-chemical-
properties-of-seladelpar]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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